molecular formula C13H17N5O B11319111 N-pentyl-3-(1H-tetrazol-1-yl)benzamide

N-pentyl-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11319111
M. Wt: 259.31 g/mol
InChI Key: WWWGCBFVJNKMNK-UHFFFAOYSA-N
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Description

N-pentyl-3-(1H-tetrazol-1-yl)benzamide is a chemical compound characterized by the presence of a benzamide group attached to a tetrazole ring, which is further substituted with a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentyl-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of an azide with an alkyne under copper-catalyzed conditions.

    Attachment of the Benzamide Group: The benzamide group can be introduced through a condensation reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester.

    Substitution with the Pentyl Chain: The pentyl chain can be introduced via alkylation reactions, where a suitable alkyl halide reacts with the tetrazole-benzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-pentyl-3-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-pentyl-3-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features and pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-pentyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, resulting in specific biological effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-pentyl-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the pentyl chain, which can influence its lipophilicity, solubility, and overall biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C13H17N5O

Molecular Weight

259.31 g/mol

IUPAC Name

N-pentyl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C13H17N5O/c1-2-3-4-8-14-13(19)11-6-5-7-12(9-11)18-10-15-16-17-18/h5-7,9-10H,2-4,8H2,1H3,(H,14,19)

InChI Key

WWWGCBFVJNKMNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC(=CC=C1)N2C=NN=N2

Origin of Product

United States

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